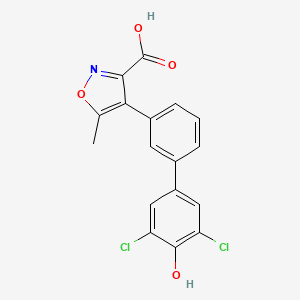
MptpB-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MptpB-IN-1 is a potent, orally active inhibitor targeting the Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB). This enzyme is a secreted virulence factor that helps Mycobacterium tuberculosis evade host antimicrobial mechanisms, thereby enhancing the survival and infection burden of multidrug-resistant Mycobacterium tuberculosis .
Vorbereitungsmethoden
The synthesis of MptpB-IN-1 involves the preparation of carboxylic acid derivatives. For example, methyl 4-(3’-hydroxy-3-biphenyl)-5-phenylisoxazole-3-carboxylate can be synthesized in methanol and aqueous sodium hydroxide, followed by recrystallization to yield the desired compound
Analyse Chemischer Reaktionen
MptpB-IN-1 primarily undergoes substitution reactions. The isoxazole head and salicylate group in its structure are crucial for its binding mechanism. Common reagents used in these reactions include methanol, sodium hydroxide, and various organic solvents. The major products formed from these reactions are typically the desired inhibitors with specific structural features that enhance their potency against MptpB .
Wissenschaftliche Forschungsanwendungen
MptpB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B, which is crucial for the survival of the bacteria within host macrophages. By inhibiting this enzyme, this compound helps reduce the infection burden of multidrug-resistant Mycobacterium tuberculosis . This compound is also being explored as a potential therapeutic agent for tuberculosis, offering a new strategy to tackle the disease by targeting bacterial virulence factors rather than central growth pathways .
Wirkmechanismus
MptpB-IN-1 exerts its effects by targeting the Mycobacterium tuberculosis protein-tyrosine-phosphatase B. This enzyme is a secreted virulence factor that helps the bacteria evade host immune responses. This compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the survival and infection burden of the bacteria . The compound’s binding mechanism involves a double-site interaction, with the isoxazole head in the active site and a salicylate group in a secondary binding pocket .
Vergleich Mit ähnlichen Verbindungen
MptpB-IN-1 is unique due to its potent and selective inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B. Similar compounds include other isoxazole-based inhibitors that target the same enzyme. For example, compounds C13 and other double-site isoxazole-based inhibitors have shown similar efficacy in reducing the infection burden of Mycobacterium tuberculosis and Mycobacterium avium . this compound stands out due to its oral activity and potent inhibition, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C17H11Cl2NO4 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23) |
InChI-Schlüssel |
RHLHXHOGVCAPFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


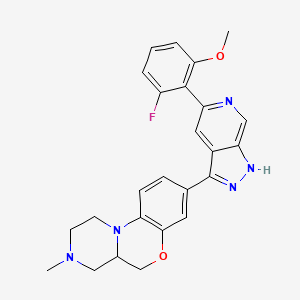
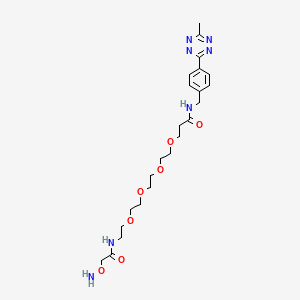
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
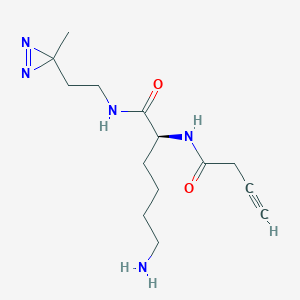
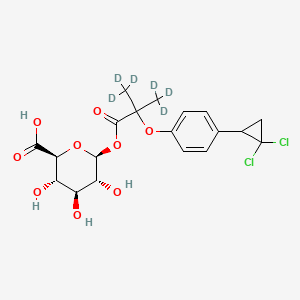
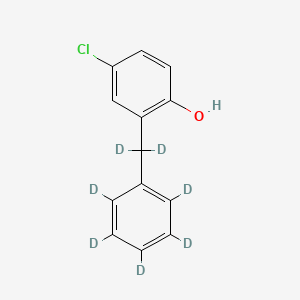
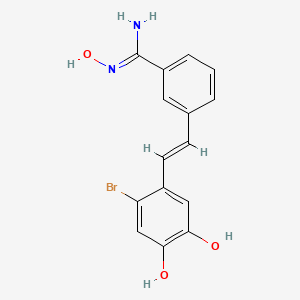
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
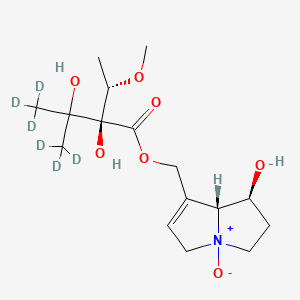

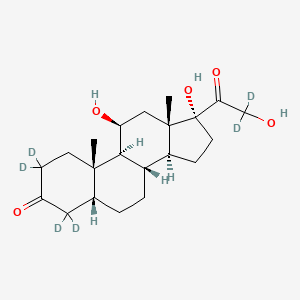
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)

